molecular formula C6H14N2 B097384 4-Methylpiperidin-1-amine CAS No. 19107-42-7

4-Methylpiperidin-1-amine

Cat. No.: B097384
CAS No.: 19107-42-7
M. Wt: 114.19 g/mol
InChI Key: UQUHQKVINDTPNE-UHFFFAOYSA-N
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Description

4-Methylpiperidin-1-amine, also known as 1-Methylpiperidin-4-amine, is a chemical compound with the molecular formula C6H14N2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and an amine group at the fourth position of the piperidine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidin-1-amine typically involves the cyclization of N,N-di(2-chloroethyl)methylamine with aqueous hydrazine. This method is preferred due to its high selectivity and yield. The reaction proceeds as follows:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Methylpiperidin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methylpiperidin-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including drugs for neurological disorders and cancer.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 4-Methylpiperidin-1-amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. In medicinal chemistry, it is often used to modify the pharmacokinetic and pharmacodynamic properties of drug molecules. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group on the nitrogen atom and an amine group at the fourth position. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-methylpiperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-6-2-4-8(7)5-3-6/h6H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUHQKVINDTPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395685
Record name 4-methylpiperidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19107-42-7
Record name 4-methylpiperidin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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